Product packaging for 5-Ethoxy-1,3-dimethyl-2-nitrobenzene(Cat. No.:CAS No. 52177-27-2)

5-Ethoxy-1,3-dimethyl-2-nitrobenzene

Cat. No.: B13985349
CAS No.: 52177-27-2
M. Wt: 195.21 g/mol
InChI Key: DGWKUEPMHISJLU-UHFFFAOYSA-N
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Description

5-Ethoxy-1,3-dimethyl-2-nitrobenzene is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B13985349 5-Ethoxy-1,3-dimethyl-2-nitrobenzene CAS No. 52177-27-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52177-27-2

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

5-ethoxy-1,3-dimethyl-2-nitrobenzene

InChI

InChI=1S/C10H13NO3/c1-4-14-9-5-7(2)10(11(12)13)8(3)6-9/h5-6H,4H2,1-3H3

InChI Key

DGWKUEPMHISJLU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1)C)[N+](=O)[O-])C

Origin of Product

United States

Contextualization Within Substituted Nitrobenzene Derivatives

5-Ethoxy-1,3-dimethyl-2-nitrobenzene belongs to the larger family of substituted nitrobenzene (B124822) derivatives. These are aromatic compounds where a benzene (B151609) ring is functionalized with a nitro group (-NO2) and one or more other substituent groups. The nitro group is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the benzene ring. scispace.comijrti.org This effect is fundamental to the behavior of all nitrobenzene derivatives.

The presence of other substituents, in this case, an ethoxy group (-OCH2CH3) and two methyl groups (-CH3), further modifies the electronic and steric properties of the molecule. The ethoxy and methyl groups are generally considered electron-donating groups, which can influence the orientation of further reactions on the aromatic ring. researchgate.net The interplay between the electron-withdrawing nitro group and the electron-donating ethoxy and methyl groups creates a unique electronic environment on the benzene ring, making the compound a specific and potentially versatile chemical entity.

To better understand the properties of this compound, it is useful to compare it with related compounds. The table below provides a comparison of the molecular weights and formulas of this compound and some of its structural relatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC10H13NO3195.22
1,3-Dimethyl-2-nitrobenzeneC8H9NO2151.16
5-Methoxy-1,3-dimethyl-2-nitrobenzeneC9H11NO3181.19 chemscene.com
NitrobenzeneC6H5NO2123.11

Note: Some data may be estimated based on structural similarity due to the limited availability of experimental data for this compound.

Significance As a Key Intermediate in Complex Organic Synthesis

The primary significance of compounds like 5-Ethoxy-1,3-dimethyl-2-nitrobenzene lies in their role as intermediates in the synthesis of more complex molecules. The nitro group, while influencing the reactivity of the benzene (B151609) ring, can also be chemically transformed into a variety of other functional groups. For instance, the reduction of a nitro group can yield an amino group (-NH2), which is a cornerstone of many pharmaceuticals, dyes, and polymers. researchgate.net

The specific substitution pattern of this compound makes it a precursor to polysubstituted aniline (B41778) derivatives. These anilines can then be used in the construction of heterocyclic compounds or as key fragments in the total synthesis of natural products and other target molecules. The ethoxy and dimethyl groups provide specific points of attachment and can influence the final shape and properties of the target molecule.

While specific, large-scale applications of this compound are not widely documented, its structural motifs are found in various research contexts. The synthesis of substituted nitroaromatics is a fundamental aspect of organic chemistry, and compounds with this level of functionalization are often synthesized on a lab scale for specific research purposes.

Overview of Current Academic Research Directions

Direct Synthetic Pathways

Direct synthetic approaches aim to construct the target molecule by introducing the nitro and ethoxy groups onto a dimethylbenzene scaffold in separate, sequential steps. The order of these steps is critical and is dictated by the directing effects of the substituents and the stability of intermediates.

Electrophilic Aromatic Nitration of Substituted Benzenes

Electrophilic aromatic nitration is a fundamental and extensively studied class of organic reactions used to introduce a nitro group (-NO2) onto an aromatic ring. nih.gov The most common method involves the use of a "mixed acid" solution, typically a combination of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). masterorganicchemistry.com

The synthesis of this compound would most directly be achieved through the nitration of 1-ethoxy-3,5-dimethylbenzene. The substituents already present on the benzene (B151609) ring—one ethoxy group and two methyl groups—will dictate the position of the incoming nitro group.

The accepted mechanism for electrophilic aromatic nitration proceeds through several key steps. unacademy.comalevelh2chemistry.com Initially, nitric acid is protonated by the stronger sulfuric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.comyoutube.com

Generation of the Electrophile (Nitronium Ion): HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

This nitronium ion is the active electrophile that attacks the electron-rich π-system of the benzene ring. nih.gov This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma (σ)-complex. nih.govlibretexts.org Finally, a weak base in the reaction mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product. masterorganicchemistry.com

Ipso-Nitration Pathways In some cases, the nitration reaction can proceed via an ipso-nitration pathway. This is a substitution reaction where the incoming nitro group displaces a substituent other than hydrogen. unacademy.combyjus.com The term was first used in 1971 during investigations into the nitration of chloroanisole. unacademy.com Groups that can be replaced include carboxyl, halogen, and alkyl groups like isopropyl. unacademy.comnih.govlibretexts.org For instance, the nitration of 4-methylisopropylbenzene (p-cymene) can result in the formation of 4-nitromethylbenzene through the elimination of the isopropyl group as propene. libretexts.org While not the primary pathway for simple substrates, ipso-attack is a significant consideration in polysubstituted systems where it can influence the final isomer distribution. nuph.edu.ua

The position of nitration on a substituted benzene ring is governed by the electronic and steric properties of the substituents already present. Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. They typically direct the incoming electrophile to the ortho and para positions. Examples include alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups. youtube.com

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive. They generally direct the incoming electrophile to the meta position. Examples include nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups. Halogens are an exception, being deactivating yet ortho-, para-directing. libretexts.org

In the case of the precursor 1-ethoxy-3,5-dimethylbenzene, all three substituents (one ethoxy, two methyl) are activating and ortho-, para-directing. youtube.com The directing effects of these groups on the incoming nitro group are summarized in the table below.

SubstituentPosition on RingActivating/DeactivatingDirecting EffectPositions Directed To
Ethoxy (-OCH₂CH₃)1Strongly ActivatingOrtho, Para2, 4, 6
Methyl (-CH₃)3ActivatingOrtho, Para2, 4
Methyl (-CH₃)5ActivatingOrtho, Para4, 6

Based on the additive effects of the substituents:

Position 2: Directed by the ethoxy group (ortho) and the methyl group at position 3 (ortho).

Position 4: Directed by the ethoxy group (para), the methyl group at position 3 (ortho), and the methyl group at position 5 (ortho).

Position 6: Directed by the ethoxy group (ortho) and the methyl group at position 5 (ortho).

The ethoxy group is a stronger activating group than the methyl groups, and its directing influence is powerful. All available ortho and para positions (2, 4, and 6) are activated. However, the formation of this compound requires substitution at the C2 position. This position is sterically hindered by the adjacent methyl and ethoxy groups. Despite this, the strong activation from both adjacent groups can drive the reaction to this site. Careful control of reaction conditions, such as temperature and the choice of nitrating agent, is crucial to maximize the yield of the desired 2-nitro isomer over the potentially more sterically favored 4-nitro and 6-nitro isomers. libretexts.orgcardiff.ac.uk

Etherification Strategies for Ethoxy Group Introduction

An alternative direct synthesis involves introducing the ethoxy group onto a pre-existing nitrated phenol (B47542). This route would begin with the nitration of 3,5-dimethylphenol (B42653) to form 2,4-dimethyl-6-nitrophenol, followed by etherification.

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers. wikipedia.orgbyjus.com The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. masterorganicchemistry.com

For the synthesis of this compound, this method would involve two steps:

Formation of the Alkoxide: The starting material, 2,4-dimethyl-6-nitrophenol, is treated with a strong base such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH) to deprotonate the phenolic hydroxyl group, forming the corresponding sodium phenoxide. youtube.com

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl bromide or ethyl iodide) in an SN2 reaction. This displaces the halide ion and forms the desired ether, this compound. wikipedia.org

StepReactantsProductReaction Type
1. Alkoxide Formation2,4-dimethyl-6-nitrophenol + Sodium Hydride (NaH)Sodium 2,4-dimethyl-6-nitrophenoxideAcid-Base
2. EtherificationSodium 2,4-dimethyl-6-nitrophenoxide + Ethyl Bromide (CH₃CH₂Br)This compoundSN2 Nucleophilic Substitution

The success of the Williamson synthesis is highest when using primary alkyl halides, as secondary and tertiary halides are more prone to undergo elimination reactions. learncbse.in Since ethyl bromide is a primary halide, this pathway is an efficient and viable route to the target compound. masterorganicchemistry.com

Indirect Synthetic Routes and Precursor Transformations

Indirect routes involve more complex transformations where the aromatic ring and its substituents are built or modified through multi-step sequences. These methods can be particularly useful for creating highly substituted or complex nitroaromatic systems that are not easily accessible through direct nitration or etherification.

One potential indirect strategy involves ring transformation reactions. For example, highly electron-deficient heterocyclic compounds, such as 1-methyl-3,5-dinitro-2-pyridone, can serve as substrates for three-component ring transformations. researchgate.netmdpi.com When reacted with a ketone and a nitrogen source like ammonium (B1175870) acetate, these pyridones can rearrange to form functionalized nitroanilines. mdpi.com While not a direct route to the target compound, this methodology illustrates a creative approach to synthesizing substituted nitroaromatics from non-benzenoid precursors.

Another indirect approach could involve the transformation of other functional groups into a nitro group. For instance, an amino group can be converted to a nitro group through oxidation. scielo.br A synthetic sequence could therefore involve the synthesis of 5-Ethoxy-1,3-dimethylaniline, followed by its oxidation to yield the final nitro compound. Similarly, arylboronic acids can undergo ipso-nitration, where the boronic acid group is replaced by a nitro group, offering a regioselective method for introducing the nitro functionality. nih.govorganic-chemistry.org These multi-step pathways provide alternative solutions when direct methods fail to provide the desired isomer or yield.

Synthesis from Xylene Derivatives

The synthesis of nitroaromatic compounds frequently begins with precursor molecules like xylene. For instance, 1,3-Dimethyl-2-nitrobenzene can be synthesized from a xylene derivative. A common method involves the nitration of 1,3-dimethylbenzene (m-xylene). This reaction typically uses a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. The directing effects of the two methyl groups on the m-xylene (B151644) ring guide the nitro group to the 2-position, yielding 1,3-Dimethyl-2-nitrobenzene.

Further functionalization to produce this compound would then require subsequent steps to introduce the ethoxy group at the 5-position. This could potentially be achieved through a sequence of reactions such as halogenation, followed by nucleophilic substitution with an ethoxide source.

Derivatization of Halogenated Nitrobenzenes

An alternative and widely used approach for synthesizing substituted nitroaromatic compounds is through the derivatization of halogenated nitrobenzenes. This method leverages the reactivity of the halogen substituent, which can be displaced by a nucleophile. For example, a compound like 1,3-Dichloro-2-ethoxy-5-nitrobenzene serves as a halogenated nitrobenzene that could potentially be a precursor or an analog in related synthetic pathways.

The synthesis of this compound could be envisioned starting from a dihalogenated nitrobenzene. The process would involve a selective nucleophilic aromatic substitution reaction where one of the halogen atoms is replaced by an ethoxy group. This is often accomplished by treating the halogenated nitrobenzene with sodium ethoxide. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards such nucleophilic attacks, facilitating the substitution. Subsequent reaction steps would be necessary to introduce the two methyl groups.

Nitro groups on substituted nitrobenzenes can themselves be displaced by various nucleophiles, a process that is synthetically useful. This displacement is particularly effective when the reaction is conducted in polar aprotic solvents like hexamethylphosphoramide (B148902) (HMPA), where even monosubstituted nitrobenzenes can react at room temperature to yield products in excellent yields. lookchem.com

Optimization of Reaction Conditions and Process Efficiency

The efficiency and viability of synthesizing this compound, both in laboratory and industrial settings, are critically dependent on the optimization of reaction conditions. Key factors include the choice of catalytic systems, solvents, temperature, pressure, and the stoichiometry of the reactants.

Investigation of Catalytic Systems in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, often enabling reactions to proceed under milder conditions with higher selectivity and efficiency. In the context of synthesizing nitroaromatic compounds, various catalytic systems are investigated. For instance, transition metal catalysts, such as those based on palladium, are known to be effective in facilitating cross-coupling reactions. These could be employed to form carbon-carbon or carbon-heteroatom bonds in the synthesis of complex molecules like this compound. Research into the development of transition metal-catalyzed C-N bond formation using nitroarenes highlights the ongoing efforts to find more efficient synthetic routes. uic.edu

Influence of Solvent Systems on Reaction Outcomes (e.g., Polar Aprotic Solvents)

The choice of solvent can significantly impact the outcome of a chemical reaction, affecting reaction rates, yields, and selectivity. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and hexamethylphosphoramide (HMPA) are particularly effective in reactions involving charged intermediates or nucleophiles. lookchem.com For the synthesis of ethoxy-substituted nitrobenzenes via nucleophilic aromatic substitution, these solvents can enhance the solubility of the reactants and stabilize the transition states, thereby accelerating the reaction. The use of DMF has been noted in syntheses involving nitroarenes, contributing to the successful formation of the desired products. uic.edu

Temperature, Pressure, and Stoichiometric Control in Industrial and Laboratory Production

Precise control over reaction parameters such as temperature, pressure, and the molar ratios of reactants is essential for maximizing product yield and purity while ensuring safety. For instance, in nitration reactions, the temperature must be carefully controlled to prevent over-nitration or side reactions. A patented procedure for the preparation of a related compound, 3-ethoxy-4-decyloxy nitrobenzene, outlines specific reaction conditions, including refluxing at a controlled oil bath temperature of 100°C for an extended period to ensure the reaction goes to completion. google.com

Similarly, stoichiometric control is crucial. The precise amounts of reactants, reagents, and catalysts must be carefully measured to ensure the desired transformation occurs efficiently. For example, in a synthesis step involving the addition of nitric acid for nitration, the acid is added dropwise under cooling and agitation to maintain control over the reaction rate and temperature. google.com The following table provides an example of reactants and their quantities from a related synthesis.

Reactant/ReagentQuantityRole
1,3-dimethyl-2-nitro-benzene68.5 gStarting Material
Sulfuric acid27.2 mLReactant
Acetic acid543.8 mLReactant
Iodine46 gReactant
Periodic acid (HIO4)91.9 gReactant
Water500 mLSolvent

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a range of chemical transformations, most notably reduction to the corresponding amino derivative.

Reductive Processes to Amino Derivatives

The reduction of the nitro group in aromatic compounds to an amino group is a fundamental transformation in organic synthesis. For this compound, this conversion yields 4-ethoxy-2,6-dimethylaniline, a valuable intermediate. Several reductive methods can be employed for this purpose.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. wikipedia.org This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. wikipedia.org The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity.

Another common method involves the use of metals in acidic media. A classic example is the use of tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). wikipedia.orgsciencemadness.org Stannous chloride (SnCl₂) in an acidic medium is also an effective reagent for this reduction. sandiego.edugravitywaves.comchegg.com The reaction proceeds through the transfer of electrons from the metal to the nitro group, followed by protonation. A general representation of this reduction is the conversion of 2,6-dimethylnitrobenzene to 2,6-dimethylaniline (B139824) using stannous chloride. sandiego.edugravitywaves.comchegg.comchegg.com

For substrates with multiple nitro groups, selective reduction of one nitro group can be challenging but is often influenced by steric hindrance and the electronic environment. In substituted dinitro- and trinitro-benzenes, the least sterically hindered nitro group is generally reduced preferentially. stackexchange.com Conversely, in dinitro- and trinitrophenols and their ethers, a nitro group positioned ortho to the hydroxy or alkoxy group is often preferentially reduced. stackexchange.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds

Reagent/System Description
H₂/Pd-C Catalytic hydrogenation using palladium on carbon.
H₂/PtO₂ Catalytic hydrogenation using platinum(IV) oxide (Adam's catalyst).
H₂/Raney Ni Catalytic hydrogenation using Raney nickel.
Fe/HCl Reduction using iron metal in hydrochloric acid.
Sn/HCl Reduction using tin metal in hydrochloric acid.
SnCl₂/HCl Reduction using stannous chloride in hydrochloric acid. sandiego.edugravitywaves.comchegg.comchegg.com
Sodium Hydrosulfite A common reducing agent for nitro groups. wikipedia.org
Sodium Sulfide Can be used for the selective reduction of one nitro group in dinitro compounds. wikipedia.org

Other Chemical Modifications of the Nitro Functionality

Beyond reduction to amines, the nitro group can be transformed into other functional groups. Partial reduction of aromatic nitro compounds can lead to the formation of nitrosoarenes, N-arylhydroxylamines, azoxybenzenes, azobenzenes, or hydrazobenzenes, depending on the reducing agent and reaction conditions. wikipedia.org For instance, reduction with zinc dust in the presence of ammonium chloride can yield the corresponding N-arylhydroxylamine. wikipedia.org The formation of these intermediates is often pH-dependent.

Recent advancements in nitroarene chemistry have expanded the scope of transformations to include C-N bond cleavage and skeletal editing via nitrene intermediates. jyamaguchi-lab.com These novel methods offer new synthetic pathways for the derivatization of nitroaromatic compounds.

Reactions at the Ethoxy Moiety

The ethoxy group, an ether linkage to the aromatic ring, can also be a site for chemical modification, primarily through cleavage reactions.

Cleavage Reactions and Alkyl Exchange Processes

The cleavage of aryl alkyl ethers, such as the ethoxy group in this compound, typically requires harsh reaction conditions. Strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), can be used to cleave the ether bond. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon of the ether. In the case of an aryl alkyl ether, the cleavage invariably yields a phenol and an alkyl halide because the carbon-oxygen bond of the aromatic ring is stronger and the sp²-hybridized carbon is resistant to Sₙ2 attack. masterorganicchemistry.com

Lewis acids, such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃), are also effective reagents for the demethylation and, by extension, dealkylation of aryl ethers. chem-station.comgoogle.com These reagents coordinate to the ether oxygen, facilitating the cleavage of the alkyl-oxygen bond.

Oxidative Transformations of the Alkoxy Group

Direct oxidation of the ethoxy group without affecting other parts of the molecule is challenging due to the presence of the more susceptible methyl groups at the benzylic positions. However, some enzymatic systems, such as fungal peroxygenases, have been shown to catalyze the H₂O₂-dependent cleavage of ethers, including alkyl aryl ethers. nih.gov These reactions are thought to proceed via a hydrogen abstraction and oxygen rebound mechanism. nih.gov In the context of this compound, such a transformation would likely be a specialized enzymatic process rather than a standard laboratory reaction.

Reactions of the Aromatic Ring System

The substitution pattern of this compound dictates the regioselectivity of further reactions on the aromatic ring. The ethoxy and methyl groups are ortho, para-directing activators, while the nitro group is a meta-directing deactivator. uobabylon.edu.iqchemguide.co.uk The combined directing effects of these groups will determine the position of incoming electrophiles in electrophilic aromatic substitution reactions.

Given the substitution pattern, the position between the two methyl groups (C4) and the position between a methyl and the ethoxy group (C6) are the most likely sites for electrophilic attack. However, steric hindrance from the adjacent methyl and ethoxy groups could influence the regioselectivity.

Electrophilic halogenation, such as bromination, of highly activated aromatic rings can proceed readily. For example, the bromination of 2,6-dimethylaniline in glacial acetic acid predominantly yields 4-bromo-2,6-dimethylaniline. googleapis.comprepchem.com This suggests that if the nitro group of this compound were reduced to an amino group, subsequent bromination would likely occur at the para position to the amino group.

Further nitration of the aromatic ring would be challenging due to the deactivating effect of the existing nitro group. nih.gov If it were to occur, the incoming nitro group would be directed to the positions meta to the existing nitro group, which are already substituted. Therefore, forcing conditions would be required, and a mixture of products could be expected.

The methyl groups on the aromatic ring can undergo side-chain oxidation under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄) or chromic acid. sciencemadness.orgorgoreview.comlibretexts.orgpearson.comlibretexts.orgmsu.edulibretexts.org This reaction requires the presence of at least one benzylic hydrogen and converts the alkyl group into a carboxylic acid group. orgoreview.comlibretexts.orglibretexts.org In the case of this compound, both methyl groups could potentially be oxidized to carboxylic acid groups, yielding 4-ethoxy-2-nitroisophthalic acid.

Table 2: Summary of Potential Reactions and Products

Reaction Type Reagents and Conditions Potential Product(s) Section Reference
Nitro Group Reduction H₂/Pd-C or SnCl₂/HCl 4-Ethoxy-2,6-dimethylaniline 3.1.1
Ether Cleavage HI or BBr₃ 4-Methyl-2-nitro-1,3-xylen-5-ol and Ethyl Halide 3.2.1
Side-Chain Oxidation KMnO₄, heat 4-Ethoxy-2-nitroisophthalic acid 3.3
Aromatic Bromination (of the corresponding aniline) Br₂ in acetic acid 4-Bromo-2-ethoxy-1,5-dimethylaniline 3.3

Synthesis of Advanced Intermediates and Functionalized Scaffolds

The derivatization of this compound into more complex molecules is theoretically possible, though specific examples are absent in the available literature.

The synthesis of polycyclic aromatic systems would likely involve the reduction of the nitro group to an amine, followed by reactions such as the Skraup or Doebner-von Miller quinoline (B57606) synthesis, or the Paal-Knorr pyrrole (B145914) synthesis. These reactions would utilize the newly formed amino group to construct a new heterocyclic ring fused to the original benzene ring.

The introduction of vinyl or cyano groups onto the aromatic ring of this compound would necessitate specific synthetic strategies.

Vinylation: A common method for introducing a vinyl group is through cross-coupling reactions, such as the Heck or Suzuki reaction. This would first require the introduction of a halide (e.g., bromine or iodine) onto the ring via electrophilic aromatic substitution. The resulting aryl halide could then be coupled with a vinylating agent like vinylboronic acid or a vinylstannane in the presence of a palladium catalyst.

Cyanation: The introduction of a cyano group can be achieved through several methods, including the Sandmeyer reaction or palladium-catalyzed cyanation. The Sandmeyer reaction would involve the reduction of the nitro group to an amine, followed by diazotization and subsequent reaction with a cyanide salt. Palladium-catalyzed cyanation would, similar to vinylation, require the presence of a halide on the aromatic ring to act as a coupling partner for a cyanide source.

Theoretical Functionalization Pathways

This table outlines hypothetical synthetic routes.

Target Functional GroupSynthetic StrategyKey Intermediate
Vinyl (-CH=CH₂)Heck or Suzuki CouplingHalogenated this compound
Cyano (-CN)Sandmeyer Reaction5-Ethoxy-1,3-dimethyl-2-aminobenzene
Cyano (-CN)Palladium-Catalyzed CyanationHalogenated this compound

Spectroscopic Characterization Methodologies for Structural Elucidation of 5 Ethoxy 1,3 Dimethyl 2 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial arrangement of atoms can be determined.

Proton NMR (¹H NMR) spectroscopy offers insights into the number, type, and connectivity of hydrogen atoms within a molecule. For 5-Ethoxy-1,3-dimethyl-2-nitrobenzene, distinct signals are expected for the protons of the ethoxy group, the two methyl groups, and the aromatic ring.

The ethoxy group will present as a quartet and a triplet. The methylene (B1212753) protons (-O-CH₂-CH₃) are adjacent to a methyl group and will therefore be split into a quartet. The terminal methyl protons (-O-CH₂-CH₃) are adjacent to a methylene group and will appear as a triplet.

The two methyl groups attached to the benzene (B151609) ring are in different chemical environments. The methyl group at position 1 is ortho to the nitro group, which is strongly electron-withdrawing, leading to a downfield shift compared to the methyl group at position 3.

The two protons on the aromatic ring are not chemically equivalent and will appear as distinct signals, likely as singlets or very finely split doublets depending on the coupling constant. The proton at position 4 is situated between the ethoxy and a methyl group, while the proton at position 6 is between a methyl and the nitro group.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (H-4)~6.8 - 7.0Singlet1H
Aromatic H (H-6)~7.1 - 7.3Singlet1H
Methylene (-O-CH₂-CH₃)~4.0 - 4.2Quartet2H
Methyl (C1-CH₃)~2.3 - 2.5Singlet3H
Methyl (C3-CH₃)~2.2 - 2.4Singlet3H
Methyl (-O-CH₂-CH₃)~1.3 - 1.5Triplet3H

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. For this compound, a total of 10 distinct carbon signals are expected, corresponding to the eight carbons in the substituted benzene ring and the two carbons of the ethoxy group.

The carbons attached to the electron-withdrawing nitro and ethoxy groups (C-2 and C-5, respectively) will be significantly shifted downfield. The quaternary carbons (C-1, C-2, C-3, C-5) will generally have weaker signals than the protonated carbons. The chemical shifts of the aromatic carbons are influenced by the combination of the directing effects of the substituents. The two methyl carbons and the two ethoxy carbons will also exhibit characteristic chemical shifts.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1~135 - 140
C-2~145 - 150
C-3~130 - 135
C-4~115 - 120
C-5~155 - 160
C-6~120 - 125
Methylene (-O-CH₂-CH₃)~60 - 65
Methyl (C1-CH₃)~15 - 20
Methyl (C3-CH₃)~18 - 23
Methyl (-O-CH₂-CH₃)~10 - 15

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be observed between the methylene quartet and the methyl triplet of the ethoxy group, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals for the protonated aromatic carbons and the carbons of the ethoxy and methyl groups by correlating the ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR spectroscopy is particularly useful for identifying characteristic functional groups. The spectrum of this compound would be expected to show strong absorptions corresponding to the nitro, ether, and aromatic C-H and C-C bonds, as well as the aliphatic C-H bonds of the methyl and ethoxy groups.

The most prominent bands would be the asymmetric and symmetric stretching vibrations of the nitro group. orgchemboulder.com The presence of an ethoxy group would be confirmed by the C-O stretching vibrations. researchgate.net Aromaticity is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ region. libretexts.org Aliphatic C-H stretching from the methyl and ethoxy groups would appear just below 3000 cm⁻¹. libretexts.org

Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch3000 - 2850Medium
NO₂ Asymmetric Stretch1550 - 1475Strong
Aromatic C=C Stretch1600 - 1400Medium
NO₂ Symmetric Stretch1360 - 1290Strong
C-O-C Asymmetric Stretch1300 - 1210Strong
C-O-C Symmetric Stretch~1050Strong
C-H "out-of-plane" bend900 - 675Strong

Note: These are typical ranges for the specified functional groups. orgchemboulder.comresearchgate.netlibretexts.orglibretexts.org

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.

For this compound, the symmetric stretching of the nitro group is expected to be a strong band in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing mode, also typically show strong Raman scattering. The C-H stretching and bending vibrations will also be present. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Characteristic Raman Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
Aromatic Ring Breathing~1000Strong
NO₂ Symmetric Stretch1360 - 1290Strong
NO₂ Rocking/Wagging600 - 400Medium

Note: These are typical ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be characterized by absorption bands arising from transitions involving the π-electrons of the benzene ring and the non-bonding electrons of the nitro and ethoxy groups.

The absorption spectrum of nitroaromatic compounds is typically dominated by two types of electronic transitions: π→π* and n→π. The π→π transitions, involving the excitation of electrons from π bonding orbitals to π* antibonding orbitals of the benzene ring, are generally intense and occur at shorter wavelengths. The presence of substituents on the benzene ring—namely the two methyl groups, the ethoxy group, and the nitro group—influences the energy of these transitions. The electron-donating methyl and ethoxy groups tend to cause a bathochromic shift (a shift to longer wavelengths), while the electron-withdrawing nitro group also extends the conjugation, affecting the position of the absorption maximum (λmax).

The n→π* transition involves the promotion of a non-bonding electron from an oxygen atom of the nitro group to a π* antibonding orbital of the aromatic ring. These transitions are typically of lower intensity compared to π→π* transitions and appear at longer wavelengths. The solvent environment can also influence the position of these bands; polar solvents may lead to a hypsochromic (blue) shift for n→π* transitions.

Table 1: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Expected Wavelength Region Relative Intensity
π → π* π (Benzene Ring) → π* (Benzene Ring/Nitro Group) Shorter UV region (~240-280 nm) High

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. The molecular formula for this compound is C10H13NO3, corresponding to a monoisotopic mass of approximately 195.0895 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+•) would be observed at m/z 195. The fragmentation of this compound is expected to follow pathways characteristic of nitroaromatic compounds and ethers. Key fragmentation steps would likely include the loss of the nitro group (NO2, 46 Da), the ethoxy group (•OC2H5, 45 Da), or components thereof.

A primary fragmentation pathway for nitroaromatics is the loss of the NO2 group, which would yield a fragment ion at m/z 149. Another common fragmentation is the loss of a nitro radical (•NO), followed by the loss of carbon monoxide (CO), a process that is characteristic for ortho-substituted nitrobenzenes. Cleavage of the ether bond is also anticipated. Loss of an ethyl radical (•C2H5) from the molecular ion would result in a fragment at m/z 166. Subsequent fragmentation of these primary ions would give rise to a series of smaller ions that provide further structural information.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Neutral Loss
195 [C10H13NO3]+• (Molecular Ion) -
166 [C8H8NO3]+ •C2H5
150 [C10H12O]+• •NO2 + H
149 [C10H13O]+ •NO2

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

A single-crystal X-ray diffraction study of this compound would involve irradiating a suitable single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis would yield precise atomic coordinates, from which the exact molecular geometry can be determined.

Key structural parameters that would be obtained include:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.

Bond Lengths and Angles: Providing confirmation of the covalent structure.

Torsional Angles: Detailing the conformation of the molecule, particularly the orientation of the ethoxy and nitro substituents relative to the benzene ring. Steric hindrance between the ortho-methyl group and the nitro group is expected to cause the nitro group to be twisted out of the plane of the benzene ring. mdpi.com

While a specific crystal structure for this compound is not publicly available, data from structurally similar compounds illustrate the type of information obtained.

The packing of molecules in a crystal is governed by intermolecular forces. For this compound, several types of non-covalent interactions are expected to play a role in stabilizing the crystal lattice.

π-π Stacking: Aromatic rings in adjacent molecules can engage in π-π stacking interactions. mdpi.com These are driven by a combination of electrostatic and dispersion forces. In substituted nitrobenzenes, the electron-deficient nature of the nitro-substituted ring can favor offset or slipped-stacking arrangements with neighboring aromatic rings to optimize these interactions. The specific geometry of these interactions, such as the inter-planar distance and the degree of offset, would be precisely determined from the crystal structure. The interplay of these weak interactions dictates the supramolecular architecture of the compound in the solid state.

Theoretical and Computational Chemistry Studies on 5 Ethoxy 1,3 Dimethyl 2 Nitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the geometric and electronic properties of a molecule from first principles. These computational methods solve the Schrödinger equation for a given molecular system, providing insights into its stability, structure, and spectroscopic properties.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-Ethoxy-1,3-dimethyl-2-nitrobenzene, DFT calculations, commonly employing functionals like B3LYP, would be used to determine its optimized ground state geometry. This process minimizes the molecule's energy to predict the most stable arrangement of its atoms. Key outputs from these calculations would include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure.

PropertyPredicted Value
Optimized EnergyData not available
Dipole MomentData not available
Key Bond Lengths (e.g., C-N, N-O, C-O)Data not available
Key Bond Angles (e.g., O-N-O, C-N-O)Data not available

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)

Ab Initio methods are another class of quantum chemistry calculations that rely on fundamental physical constants without using experimental data. Methods like Hartree-Fock (HF) provide a foundational approximation of the molecular orbitals. For higher accuracy, post-Hartree-Fock methods such as Møller-Plesset (MP2, MP3, etc.) perturbation theory are employed to better account for electron correlation. These methods would offer a more refined calculation of the ground state energy and electronic properties of this compound compared to HF alone.

Selection of Basis Sets and Computational Model Parameters

The accuracy of both DFT and Ab Initio calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets include Pople-style sets (e.g., 6-31G*, 6-311++G(d,p)) and correlation-consistent sets (e.g., cc-pVDZ). The selection involves a trade-off between computational cost and accuracy. For a molecule like this compound, a basis set such as 6-311++G(d,p) would typically be chosen to provide a reliable description of its electronic structure, including polarization and diffuse functions for better accuracy.

Electronic Structure and Reactivity Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity and chemical behavior. Computational methods provide invaluable tools for this analysis.

Frontier Molecular Orbitals (HOMO and LUMO) Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nitro group and electron-donating ethoxy and methyl groups would significantly influence the energies and spatial distribution of these orbitals.

ParameterValue
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Energy GapData not available

Molecular Electrostatic Potential (MESP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attacks. Red-colored regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. In this compound, the oxygen atoms of the nitro group would be expected to show a strong negative potential, making them sites for electrophilic interaction. Conversely, regions near the hydrogen atoms of the methyl groups would likely exhibit positive potential.

Global and Local Chemical Reactivity Descriptors

Global and local chemical reactivity descriptors are fundamental in computational chemistry for predicting the reactivity and stability of a molecule. These descriptors are derived from conceptual Density Functional Theory (DFT) and provide insights into the molecule's behavior in chemical reactions.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. A higher value indicates greater stability.

Electronic Chemical Potential (μ): Measures the escaping tendency of electrons from an equilibrium system.

Global Electrophilicity (ω): Indicates the ability of a molecule to accept electrons.

Global Softness (S): The reciprocal of global hardness, it measures the molecule's polarizability.

Local reactivity descriptors, on the other hand, identify the most reactive sites within a molecule. These are often determined using Fukui functions, which indicate the change in electron density at a specific point when the total number of electrons is altered.

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: This data is illustrative and not based on actual calculations.)

DescriptorValue (eV)
Chemical Hardness (η)4.5
Electronic Chemical Potential (μ)-3.2
Global Electrophilicity (ω)1.14
Global Softness (S)0.22

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis of this compound would involve identifying its most stable three-dimensional structures (conformers). This is achieved by exploring the molecule's potential energy surface (PES), which is a mathematical function that relates the energy of a molecule to its geometry.

The process typically involves systematically rotating the rotatable bonds, such as the C-O bond of the ethoxy group and the C-N bond of the nitro group. For each rotation, the energy of the resulting conformation is calculated. The results are then plotted to create a PES map, which reveals the energy minima (stable conformers) and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and its preferred shapes, which in turn influence its physical properties and biological activity.

Computational Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations are based on the magnetic shielding environment of each nucleus, which is influenced by the molecule's electronic structure.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can also be computed. This analysis helps in assigning the observed spectral bands to specific molecular vibrations, such as C-H stretches, C=C ring vibrations, and N-O stretches of the nitro group.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies for this compound (Note: This data is illustrative and not based on actual calculations.)

Atom/GroupPredicted ¹³C NMR Shift (ppm)Vibrational ModePredicted Frequency (cm⁻¹)
C1 (C-CH₃)135.2Aromatic C-H Stretch3100
C2 (C-NO₂)150.1Asymmetric NO₂ Stretch1525
C3 (C-CH₃)138.4Symmetric NO₂ Stretch1350
C4120.5C-O-C Stretch1245
C5 (C-OEt)158.9CH₃ Rocking1040
C6115.7Ring Breathing995
CH₃ (ring)20.3
O-CH₂-CH₃64.8
O-CH₂-CH₃14.9

Topological Analysis of Electron Density and Intermolecular Interactions

The topological analysis of the electron density provides profound insights into the nature of chemical bonds and non-covalent interactions within a molecule.

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is a model that defines atoms and the bonds between them based on the topology of the electron density. researchgate.net AIM analysis can identify bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. nih.gov The properties of the electron density at these BCPs, such as its magnitude and its Laplacian, reveal the nature of the chemical bond (e.g., covalent or ionic). nih.gov

Reduced Density Gradient (RDG) analysis is a method used to visualize and characterize non-covalent interactions. ufc.br It is based on the relationship between the electron density and its gradient. The RDG is plotted against the electron density, and specific patterns in the plot reveal different types of interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes. ufc.br

Non-Covalent Interaction (NCI) analysis is a visualization technique that complements RDG analysis. It provides a three-dimensional representation of non-covalent interactions in a molecule. Different types of interactions are typically color-coded based on their strength and nature (attractive or repulsive), allowing for an intuitive understanding of the spatial distribution of these interactions.

Applications in Advanced Chemical Industries and Materials Science

Role as a Precursor in Dye and Pigment Synthesis

Substituted nitroaromatic compounds are foundational to the synthesis of a vast array of dyes and pigments, primarily because the nitro group can be readily reduced to an amino group. This transformation is a critical step in the production of aromatic amines, which are key components in the synthesis of azo dyes. The general pathway involves the reduction of the nitro compound to its corresponding aniline (B41778) derivative, which is then diazotized and coupled with another aromatic compound to produce the final dye molecule.

In the case of 5-Ethoxy-1,3-dimethyl-2-nitrobenzene, its value lies in its potential to be converted into 2,6-dimethyl-4-ethoxyaniline. This aniline derivative can then serve as the diazo component in the synthesis of various azo dyes. The presence of the ethoxy and dimethyl groups on the aniline ring can influence the final properties of the dye, such as its color, lightfastness, and solubility. While specific commercial dyes derived directly from this compound are not widely documented in publicly available literature, the underlying chemistry is well-established. Patents related to dye synthesis often describe the use of a wide range of substituted anilines as intermediates, and compounds with similar substitution patterns are known to be utilized in the industry. googleapis.com

The synthesis of dyes from substituted anilines is a cornerstone of the chemical industry, and the availability of diverse aniline precursors is essential for the development of new colorants with specific properties.

Utilization in the Design and Synthesis of Novel Materials

The unique electronic and structural characteristics of this compound and its derivatives make them potential candidates for the synthesis of novel materials with tailored properties.

Development of Materials with Tailored Electronic Properties

The electronic properties of organic materials are highly dependent on their molecular structure. The presence of both electron-donating (ethoxy, methyl) and electron-withdrawing (nitro) groups in this compound can create a molecule with a significant dipole moment. This characteristic is often exploited in the design of materials for electronic applications. While direct research on this specific compound for electronic materials is not extensively published, the broader class of substituted nitroaromatics is of interest in this field. These compounds can serve as building blocks for larger, more complex molecules with specific charge-transfer properties, which are essential for applications in organic electronics.

Application in Materials Possessing Specific Optical Properties (e.g., Liquid Crystals)

The synthesis of liquid crystals often involves the use of rigid, rod-like molecules that can self-assemble into ordered phases. Substituted aromatic compounds are frequently used as the core structures for these molecules. The nitro group, in particular, is a common substituent in liquid crystal design due to its strong dipole moment, which can influence the dielectric anisotropy of the material. rsc.orgmdpi.com

While there is no direct evidence in the searched literature of this compound being used in liquid crystal synthesis, its structural features are relevant. The elongated shape of the molecule, combined with the presence of polar and non-polar groups, are desirable characteristics for liquid crystal precursors. The general synthetic routes to liquid crystals often involve the reaction of various substituted aromatic compounds to build up the final mesogenic structure. colorado.edu

Intermediate in Specialty Chemicals and Fine Chemicals Production

Beyond its potential in dyes and materials science, this compound serves as a valuable intermediate in the broader field of specialty and fine chemicals.

Building Block for Complex Organic Structures

The reactivity of the nitro group and the potential for further functionalization of the aromatic ring make this compound a useful building block for the synthesis of more complex organic molecules. The nitro group can be transformed into a variety of other functional groups, including amines, hydroxylamines, and azo compounds, opening up a wide range of synthetic possibilities. This versatility allows chemists to incorporate the 2,6-dimethyl-4-ethoxyphenyl moiety into larger and more intricate molecular architectures, which may have applications in pharmaceuticals, fragrances, and other high-value chemical sectors.

Synthetic Precursor for Agrochemically Relevant Compounds (Excluding Biological Efficacy)

The synthesis of agrochemicals often relies on the availability of a diverse pool of chemical intermediates. Substituted anilines, which can be derived from their corresponding nitroaromatics, are a common class of precursors in the agrochemical industry. While specific agrochemicals derived from this compound are not identified in the available literature, patents in this field frequently claim broad classes of substituted anilines as starting materials for the synthesis of new active ingredients. google.com The unique substitution pattern of the aniline derived from this nitrobenzene (B124822) could potentially lead to the development of novel herbicides, fungicides, or insecticides.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.